2-Hydroxy-n-(2-phenylethyl)benzamide

Description

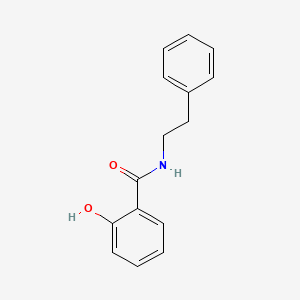

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14-9-5-4-8-13(14)15(18)16-11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXXBEKNVVQTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950933 | |

| Record name | 2-Hydroxy-N-(2-phenylethyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2819-61-6 | |

| Record name | 2-Hydroxy-N-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2819-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC9529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-N-(2-phenylethyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Substitution on the Salicylic Ring:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on the salicylic (B10762653) ring can modulate the pKa of the phenolic hydroxyl group and the electronic distribution of the entire molecule. This, in turn, influences the compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological targets.

Modification of the Amide Linker:

The amide bond is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O). Its planarity and ability to participate in resonance contribute to the rigidity of the molecule.

Alterations to the N Phenylethyl Moiety:

Lipophilicity: Modifications to the phenylethyl group, such as the introduction of substituents on the phenyl ring or changes to the alkyl chain length, can significantly impact the molecule's lipophilicity (logP). This is a critical factor for membrane permeability and distribution within the body.

Target Specificity: The N-phenylethyl group often contributes to the specificity of the interaction with the target protein. Substituents on this phenyl ring can engage in specific interactions (e.g., hydrophobic, pi-stacking) with amino acid residues in the binding site, thereby influencing potency and selectivity.

In essence, a systematic approach to modifying these three regions allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of 2-Hydroxy-N-(2-phenylethyl)benzamide derivatives to optimize their therapeutic potential for various applications, including as antimicrobial and anticancer agents.

Computational and Theoretical Studies on 2 Hydroxy N 2 Phenylethyl Benzamide and Its Interactions

Quantum-Mechanical Calculations for Excited State Properties

Quantum-mechanical calculations are fundamental in understanding the electronic behavior of molecules, particularly in their excited states which govern fluorescence and other photophysical phenomena.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. rsc.org It offers a good balance between computational cost and accuracy, making it a popular choice for studying molecules of moderate size. nih.govsemanticscholar.org

For 2-Hydroxy-N-(2-phenylethyl)benzamide, TD-DFT calculations have been instrumental in understanding its fluorescence behavior. nih.gov A study investigating this compound, also referred to as SAL-3, utilized TD-DFT to analyze the fluorescence effects observed in different solvent environments and pH levels. The calculations helped to confirm that the observed dual fluorescence phenomenon is linked to conformational effects and, more significantly, to an Excited State Intramolecular Proton Transfer (ESIPT) process. nih.gov This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state, leading to a tautomeric form with different fluorescence properties. The presence of both ionic and non-ionic forms of the compound was found to be a necessary condition for this effect. nih.gov

The choice of functional and basis set in TD-DFT calculations is critical for obtaining accurate results. While standard functionals can sometimes underestimate core excitation energies, various long-range corrected functionals have been developed to improve accuracy. nih.govrsc.org

Table 1: TD-DFT Applications in the Study of this compound

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| [TD]DFT | Analysis of fluorescence phenomena | Confirmed the association between dual fluorescence and ESIPT, involving ionic and non-ionic forms. | nih.gov |

The dipole moment of a molecule is a measure of the separation of positive and negative charges. Changes in the dipole moment between the ground and excited states provide insight into the redistribution of electron density upon photoexcitation. researchgate.net These changes can be estimated experimentally using solvatochromic methods, which analyze the shift of absorption and emission spectra in solvents of varying polarity, or calculated theoretically using quantum chemical methods. researchgate.netbldeasbkcp.ac.in

In the case of this compound, calculations of the excited-state dipole moment change were performed to further support the explanation of the observed fluorescence phenomena. nih.gov An increase in the dipole moment upon excitation typically indicates that the excited state is more polar than the ground state. bldeasbkcp.ac.in This increased polarity in the excited state can have a significant influence on the interaction of the molecule with surrounding solvent molecules and is consistent with the charge redistribution that occurs during processes like ESIPT. Theoretical calculations of ground and excited-state dipole moments are often performed using DFT and TD-DFT, respectively. researchgate.net

Table 2: Dipole Moment Data for Related Compound Classes

| Method | State | Property | Significance |

|---|---|---|---|

| Solvatochromic Shift & DFT | Ground & Excited | Dipole Moment (μg & μe) | Excited state dipole moments are often larger than ground state moments, indicating a more polar excited state. bldeasbkcp.ac.in |

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target, typically a protein or enzyme. nih.gov

While specific molecular docking studies for this compound are not extensively reported in the literature, research on similar benzamide (B126) derivatives highlights the potential of this compound to interact with various biological targets. researchgate.netresearchgate.net

Docking simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. mdpi.comnih.gov For instance, docking studies on other benzamide derivatives have been used to predict their potential as inhibitors for targets like topoisomerase IIα. researchgate.net The results from such studies can guide the chemical modification of the ligand to improve its binding affinity and selectivity.

Molecular docking generates a model of the ligand-enzyme complex, providing a three-dimensional representation of how the ligand fits into the binding site. mdpi.com This structural information is invaluable for understanding the mechanism of action. For example, docking studies on benzimidazole (B57391) analogues, which share structural similarities with the benzamide class, have shown that the heterocyclic ring can form π–π stacking interactions with indole (B1671886) moieties of amino acids like tryptophan in the active site of acetylcholinesterase (AChE). nih.gov Such models can reveal how a compound like this compound might orient itself within an enzyme's active site to exert a biological effect. The process typically involves preparing the protein structure from a database (like the Protein Data Bank), defining the binding site, and then running the docking algorithm to generate and rank potential binding poses. nih.govmdpi.com

Table 3: Example of Molecular Docking Parameters for Benzamide Derivatives

| Target Enzyme | Ligand Class | Key Interactions Observed | Scoring Function |

|---|---|---|---|

| Topoisomerase IIα | Benzamide derivatives | Hydrogen bonds with DNA residues (e.g., DG13) and amino acids (e.g., GLY462, ARG487). | Binding energies ranging from -60 to -115 kcal/mol. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the possible shapes a molecule can adopt and how it moves over time.

Molecular dynamics simulations can provide a more detailed picture of the conformational flexibility and dynamics of this compound in different environments, such as in various solvents or when bound to a biological target. MD simulations on other benzamide-based inhibitors, like mercapto-benzamides targeting the HIV nucleocapsid protein 7, have been used to support proposed mechanisms of action by modeling the dynamic interactions between the molecule and the protein. rsc.org Such simulations can reveal how the ligand adapts its conformation upon binding and can help to elucidate the atomistic details of the binding process.

Theoretical Insights into Reaction Mechanisms for Related Compounds

Theoretical and computational chemistry provide powerful tools for elucidating the complex mechanisms through which chemical reactions occur. For compounds related to this compound, such as other N-substituted benzamides, density functional theory (DFT) and other electronic structure methods have been instrumental in understanding reaction pathways, transition states, and the influence of molecular structure on reactivity. tandfonline.com These studies offer insights that are often inaccessible through experimental means alone.

A key area of investigation has been the formation of the amide bond itself and subsequent reactions of the benzamide scaffold. For instance, the synthesis of N,N-diethylbenzamides via the Mitsunobu reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion, a pathway that can be modeled computationally to understand its kinetics and thermodynamics. nih.gov

Furthermore, theoretical studies have been applied to understand more complex transformations. A metal-free cascade radical cyclization of N-allylbenzamide derivatives to form 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones has been mechanistically explored. beilstein-journals.org A plausible mechanism proposes the initial homolytic cleavage of a reagent like di-tert-butyl peroxide (DTBP) to generate a tert-butoxy (B1229062) radical. beilstein-journals.org This radical then abstracts a hydrogen atom from an alkane, creating an alkyl radical which subsequently adds to the N-allylbenzamide, initiating an intramolecular cyclization. beilstein-journals.org Each step of this proposed pathway, including the energies of intermediates and transition states, is amenable to theoretical calculation.

In another example, the decomposition of benzoylthioureas to yield N-substituted benzamides and thiobenzamides has been studied using DFT. researchgate.net These calculations help to explain the reaction's selectivity, showing how factors like the electronic nature of substituents on the aryl group influence whether the benzamide or the thiobenzamide (B147508) is the favored product. researchgate.net

Computational methods are also crucial for understanding the reactivity of the benzamide core. Frontier Molecular Orbital (FMO) theory, a common component of DFT studies, is used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of benzamide derivatives. sci-hub.serjptonline.org The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity towards nucleophiles and electrophiles. The energy gap between the HOMO and LUMO, for example, correlates with the chemical stability of the molecule. sci-hub.serjptonline.org

Below are tables representing typical computational data for benzamide and its derivatives, illustrating the kind of information generated in these theoretical studies.

Table 1: Frontier Molecular Orbital Energies for Benzamide Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.653 |

| N,N-diphenethyl benzamide | -6.220 | -0.770 | 5.450 |

| N,N-dihexyl benzamide | -6.210 | -0.720 | 5.490 |

| N,N-dioctyl benzamide | -6.290 | -0.770 | 5.520 |

Data sourced from a benchmark study on benzamide derivatives. The specific values are illustrative of typical computational results. sci-hub.se

Table 2: Calculated Dipole Moments for Benzamide Derivatives| Compound | Dipole Moment (Debye) |

| Benzamide | 3.78 |

| N,N-diphenethyl benzamide | 3.53 |

| N,N-dihexyl benzamide | 3.51 |

| N,N-dioctyl benzamide | 3.56 |

Data sourced from a benchmark study on benzamide derivatives. sci-hub.se

These theoretical approaches are not limited to synthesis. They are also used to explore novel reactivities. For example, N-substituted benzamides have been designed as hydrogen atom transfer (HAT) reagents. acs.org Theoretical studies can help predict the efficacy of these reagents and elucidate the mechanism of processes like the decarboxylative thiocyanation of aliphatic carboxylic acids, confirming the roles of light and photocatalysts in the reaction. acs.org By modeling the proposed intermediates and pathways, researchers can refine the design of such reagents for greater efficiency and selectivity.

Preclinical and in Vitro Biological Activity of 2 Hydroxy N 2 Phenylethyl Benzamide and Its Derivatives

Enzyme Inhibition and Modulation

In Silico Predicted Enzyme Interactions

Computational, or in silico, studies provide a valuable preliminary assessment of the potential bioactivity of a compound by predicting its interaction with various biological targets. Molecular docking simulations, a key in silico technique, estimate the binding affinity and mode of interaction between a ligand (the compound of interest) and a target protein, typically an enzyme or receptor.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. In silico studies have investigated the interaction between 2-Hydroxy-n-(2-phenylethyl)benzamide and alpha-glucosidase. Molecular docking simulations have shown that this compound can fit into the binding site of the enzyme, suggesting a potential inhibitory activity. The predicted interactions often involve hydrogen bonding and hydrophobic interactions with the amino acid residues within the enzyme's active site, which are crucial for stabilizing the ligand-enzyme complex.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|---|

| This compound | Alpha-Glucosidase | Data not publicly available | Key active site residues |

Tyrosinase is a central enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders. Molecular docking studies have explored the binding affinity of this compound for tyrosinase. These in silico analyses indicate that the compound can form stable interactions within the active site of tyrosinase. The binding is typically facilitated by interactions with key amino acid residues and the copper ions present in the enzyme's active center, suggesting a potential for tyrosinase inhibition.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|---|

| This compound | Tyrosinase | Data not publicly available | Key active site residues, Copper ions |

Lipoxygenase (LOX): Lipoxygenases are involved in the inflammatory pathway. Molecular docking studies on various synthetic compounds, including some with structural similarities to benzamides, have been performed to predict their LOX inhibitory potential. nih.govnih.gov These studies often reveal key interactions with the enzyme's active site, suggesting that the benzamide (B126) scaffold could be a starting point for designing novel LOX inhibitors.

Cyclooxygenase-2 (COX-2): COX-2 is another key enzyme in the inflammatory process and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). In silico screening and molecular docking are frequently used to identify potential COX-2 inhibitors. nih.govresearcher.life Research on N-2-(phenylamino) benzamide derivatives has indicated that this class of compounds can act as dual inhibitors of COX-2 and Topoisomerase I, highlighting the potential for appropriately substituted benzamides to target this enzyme. nih.gov

Topoisomerase I (Topo I): Topoisomerases are essential enzymes for DNA replication and are validated targets for anticancer drugs. Molecular docking studies have been employed to discover novel Topoisomerase I inhibitors from natural and synthetic sources. nih.govnih.gov Studies on N-2-(phenylamino) benzamide derivatives have demonstrated their potential to also inhibit Topoisomerase I, suggesting that the broader benzamide class of compounds may have applications in cancer therapy. nih.gov A molecular docking study on other benzamide derivatives also explored their potential as topoisomerase inhibitors. dergipark.org.trresearchgate.net

Antimicrobial and Antifungal Efficacy

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. The 2-hydroxybenzamide scaffold, also known as salicylamide (B354443), is a well-known pharmacophore that has been incorporated into numerous compounds with demonstrated antimicrobial and antifungal properties.

A range of N-substituted-2-hydroxybenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. These studies often determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov While specific MIC values for this compound are not widely reported, the general class of N-substituted salicylamides has shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have reported their primary in vitro screening against various bacterial strains. nih.gov Similarly, other research has detailed the synthesis of benzamide derivatives and their subsequent testing against bacteria like Bacillus subtilis and Escherichia coli, with some compounds showing significant activity. nanobioletters.com

| Bacterial Strain | Reported Activity (MIC) | Reference Compound(s) |

|---|---|---|

| Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Varies with substitution | Various N-substituted-2-hydroxybenzamides |

| Gram-negative bacteria (e.g., Escherichia coli) | Varies with substitution | Various N-substituted-2-hydroxybenzamides |

In addition to antibacterial properties, 2-hydroxybenzamide derivatives have been investigated for their antifungal activity. In vitro assays are used to assess the ability of these compounds to inhibit the growth of various fungal species, including yeasts and molds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. nih.gov For example, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae, with some derivatives showing potent inhibition. researchgate.net The antifungal susceptibility of different Candida species to various agents is a significant area of study, with MIC values being a critical measure of efficacy. mdpi.com

| Fungal Strain | Reported Activity (MIC) | Reference Compound(s) |

|---|---|---|

| Fusarium oxysporum | Varies with substitution | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives researchgate.net |

| Sclerotinia sclerotiorum | Varies with substitution | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives researchgate.net |

| Saccharomyces cerevisiae | Varies with substitution | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives researchgate.net |

| Candida species | Varies with substitution | Various antifungal agents mdpi.com |

Activity against Mycobacterial Species (for related compounds)

Salicylanilides, the class of compounds to which this compound belongs, have demonstrated notable in vitro activity against various mycobacterial species. Studies on salicylanilide (B1680751) esters and other derivatives have shown a broad spectrum of antimycobacterial efficacy, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range. aacrjournals.orgnih.gov

The activity of these compounds extends to clinically significant species, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. aacrjournals.orgnih.gov For instance, a series of salicylanilide pyrazinoates exhibited MICs between 0.5–8 µmol/L for M. tuberculosis and 1–32 µmol/L for nontuberculous mycobacteria. nih.gov Significantly, certain derivatives have shown potent activity against multidrug-resistant (MDR) strains of M. tuberculosis, indicating a mechanism of action that is distinct from frontline anti-TB drugs. nih.gov One of the most effective compounds, 4-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl pyrazine-2-carboxylate, displayed MICs as low as ≤0.25 µmol/L against MDR-TB strains. nih.gov

The structural features of these salicylanilide derivatives play a crucial role in their antimycobacterial potency. Substitutions on both the salicylic (B10762653) acid and aniline (B41778) rings influence the activity. For example, in a series of salicylanilide benzenesulfonates, a 4-chloro or bromine substituent on the aniline ring was found to be favorable for activity. aacrjournals.org The most active compound in this series against M. tuberculosis was 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate, with an MIC of 1 µmol/L. aacrjournals.org

Table 1: In Vitro Antimycobacterial Activity of Representative Salicylanilide Derivatives

| Compound/Derivative Class | Mycobacterium Species | MIC Range (µmol/L) | Reference |

|---|---|---|---|

| Salicylanilide Pyrazinoates | M. tuberculosis | 0.5 - 8 | nih.gov |

| Salicylanilide Pyrazinoates | M. avium, M. kansasii | 1 - 32 | nih.gov |

| 4-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl pyrazine-2-carboxylate | MDR-M. tuberculosis | ≤ 0.25 | nih.gov |

| Salicylanilide Benzenesulfonates | M. tuberculosis, M. kansasii, M. avium | 1 - 500 | aacrjournals.org |

| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate | M. tuberculosis | 1 | aacrjournals.org |

Cellular Pathway Modulation and Antiproliferative Studies

The anticancer potential of salicylanilide derivatives is attributed to their ability to modulate multiple cellular pathways, leading to the inhibition of cell proliferation and induction of cell death. The well-studied salicylanilide, Niclosamide, serves as a key example for many of these mechanisms.

Disruption of Actin Cytoskeleton Dynamics

Certain salicylanilide derivatives have been observed to interfere with the cellular actin cytoskeleton. For example, studies on the related compound Niclosamide in human rheumatoid arthritis fibroblast-like synoviocytes demonstrated that the compound produced alterations in the filamentous-actin cytoskeletal network. nih.gov This disruption of actin dynamics can impact cell shape, migration, and invasion, which are critical processes in cancer metastasis. nih.gov

Inhibition of Autophagic Flux

Salicylanilides, particularly Niclosamide, have a complex relationship with autophagy, a cellular recycling process that can either promote cell survival or cell death. In several cancer cell lines, Niclosamide has been shown to induce the accumulation of autophagosomes. medsci.orgiiarjournals.org Further investigation revealed that this accumulation is due to a blockage in the final stages of the process, known as autophagic flux. medsci.org By arresting autophagosome maturation, Niclosamide prevents the degradation and recycling of cellular components, which can lead to cellular stress and apoptosis. medsci.org This effect has been observed in breast cancer cells (MCF-7 and T-47D) and is a key part of its antitumor activity. medsci.orgacs.org

Sensitization to Metabolic Stress in Cellular Models

A primary mechanism of action for many salicylanilides is the disruption of cellular energy metabolism, specifically through the uncoupling of mitochondrial oxidative phosphorylation. nih.govmdpi.com This process dissipates the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. nih.govmdpi.com The resulting decrease in ATP production creates significant metabolic stress. mdpi.com Niclosamide has been shown to interfere with oxidative phosphorylation, leading to reduced ATP levels and the activation of alternative energy-producing pathways like glycolysis. mdpi.com This metabolic disruption sensitizes cancer cells to stress and can contribute to their death. Studies in obese mice have also shown that Niclosamide can improve glucose metabolism, in part by inhibiting glucagon (B607659) signaling, further highlighting its impact on metabolic pathways. nih.gov

Modulation of Key Signaling Pathways (e.g., NF-κB Pathway for related structures)

One of the most well-documented effects of salicylanilide structures is the potent inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. aacrjournals.orgnih.govfrontiersin.org NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation in many cancers. nih.gov Niclosamide has been shown to block the activation of NF-κB induced by various stimuli, such as tumor necrosis factor-alpha (TNF-α). aacrjournals.orgnih.gov It achieves this by inhibiting multiple steps in the signaling cascade, including the phosphorylation of the inhibitor of NF-κB (IκBα) and the activity of upstream kinases like IκB kinase (IKK) and TGF-β-activated kinase-1 (TAK1). aacrjournals.orgnih.govnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes and suppressing tumor growth. nih.govfrontiersin.org

In Vitro Cytotoxicity on Cancer Cell Lines

A range of 2-Hydroxy-N-(arylalkyl)benzamide derivatives has been synthesized and evaluated for antiproliferative and cytotoxic activity against various human cancer cell lines. Several of these compounds exhibit potent activity, with IC50 values in the single-digit micromolar range. nih.gov For example, one study found that N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa showed moderate, non-selective cytotoxic activity against human lung carcinoma (COR-L23), breast adenocarcinoma (MCF7), and melanoma (C32) cell lines. nih.govresearchgate.net

Another study on substituted 2-hydroxy-N-(arylalkyl)benzamides identified five compounds with significant cytotoxic effects. nih.gov The compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide was particularly potent, inducing apoptosis in the G361 melanoma cell line. nih.gov Other research has focused on developing salicylanilide derivatives as inhibitors of specific cancer-related targets, such as the epidermal growth factor receptor (EGFR), with some compounds showing greater inhibitory activity against A431 and A549 cancer cells than the control drug gefitinib. nih.gov

Table 2: In Vitro Cytotoxicity of Representative Salicylanilide Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy)benzamide (12b) | A431 | Squamous Cell Carcinoma | 0.42 ± 0.43 µM | nih.gov |

| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy)benzamide (12b) | A549 | Lung Carcinoma | 0.57 ± 0.43 µM | nih.gov |

| N-phenylethyl-benzamide derivatives | COR-L23 | Lung Carcinoma | Moderate Activity | nih.govresearchgate.net |

| N-phenylethyl-benzamide derivatives | MCF7 | Breast Adenocarcinoma | Moderate Activity | nih.govresearchgate.net |

| N-phenylethyl-benzamide derivatives | C32 | Melanoma | Moderate Activity | nih.govresearchgate.net |

Antioxidant Investigations and Lipid Metabolism Impact (for related compounds/extracts)

Investigations into the biological activities of compounds structurally related to this compound, such as salicylamide and β-phenylethylamine derivatives, have revealed potential antioxidant properties and an influence on lipid metabolism. These studies provide insights into the possible bioactivities of this class of compounds.

Free Radical Scavenging Activity

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Various assays are employed to measure this activity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being common methods.

Research on a series of salicylic acid-salicylamide hybrid derivatives has demonstrated their capacity to scavenge DPPH radicals. researchgate.net The IC50 values, which represent the concentration of the compound required to scavenge 50% of the radicals, for these hybrids ranged from 40.76 to 49.50 µg/mL. researchgate.net In another study, gentisic acid and its ester, amide, and amino analogs showed greater radical scavenging capacity than salicylic acid and other salicylate (B1505791) derivatives when tested using the DPPH assay. nih.gov Similarly, salicylamide itself has been noted for its ability to scavenge free radicals, although to a lesser extent than some of its conjugates. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Salicylic Acid-Salicylamide Hybrid Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Hybrid Derivative 1 | 40.76 |

| Hybrid Derivative 2 | Not specified |

| Hybrid Derivative 3 | Not specified |

| Hybrid Derivative 4 | Not specified |

| Hybrid Derivative 5 | Not specified |

| Hybrid Derivative 6 | 49.50 |

This table is interactive. You can sort and filter the data.

Influence on Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Chronic oxidative stress can lead to cellular damage by affecting lipids, proteins, and DNA. nih.gov Markers of oxidative stress provide a way to quantify this damage.

In a study investigating the effects of newly synthesized β-phenylethylamine derivatives, researchers measured the concentration of malondialdehyde (MDA) in the liver of rats with induced hyperlipidemia. researchgate.net MDA is a well-established marker of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. cosmobiousa.com The study found that all the tested β-phenylethylamine derivatives lowered the liver concentration of MDA compared to the hyperlipidemic control group, indicating a reduction in lipid peroxidation. researchgate.net

This reduction in an oxidative stress marker suggests that these related compounds may possess protective effects against cellular damage caused by oxidative processes.

Modulation of Lipid Metabolism Biomarkers

Beyond antioxidant activity, certain derivatives related to this compound have shown the potential to modulate lipid metabolism. The liver is a central organ in lipid and lipoprotein metabolism, and dysregulation can lead to conditions like nonalcoholic fatty liver disease (NAFLD). mdpi.com

A study on β-phenylethylamine derivatives in a rat model of hyperlipidemia demonstrated significant positive effects on several lipid metabolism parameters. researchgate.net When compared to a control group with hyperlipidemia, compounds coded as C2 and A1 induced a greater decrease in total cholesterol levels than the reference drug, fenofibrate (B1672516). researchgate.net Furthermore, compounds C2, A6, and C3 were more effective than fenofibrate at lowering LDL-cholesterol levels. researchgate.net With the exception of one compound (C1), all tested derivatives increased HDL-cholesterol levels more effectively than the reference substance. researchgate.net

Another study on N-(4-methylphenyl)diphenimide, an amide-containing compound, also reported effective hypolipidemic action in rats. nih.gov This compound significantly reduced both serum cholesterol and triglyceride levels, while elevating HDL-cholesterol. nih.gov These findings suggest that compounds with similar structural motifs may influence pathways involved in lipid synthesis, transport, and clearance.

Table 2: Effect of β-Phenylethylamine Derivatives on Lipid Metabolism Biomarkers in Hyperlipidemic Rats

| Compound | Change in Total Cholesterol | Change in LDL-Cholesterol | Change in HDL-Cholesterol |

|---|---|---|---|

| C2 | Greater decrease than fenofibrate | More efficient lowering than fenofibrate | Greater increase than fenofibrate |

| A1 | Greater decrease than fenofibrate | Not specified | Greater increase than fenofibrate |

| A6 | Not specified | More efficient lowering than fenofibrate | Greater increase than fenofibrate |

| C3 | Not specified | More efficient lowering than fenofibrate | Greater increase than fenofibrate |

| C1 | Not specified | Not specified | No significant increase |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Analysis of 2 Hydroxy N 2 Phenylethyl Benzamide Derivatives

Determinants of Cholinesterase Inhibitory Potency

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the nervous system. Their inhibition is a key strategy for managing Alzheimer's disease. nih.gov The salicylanilide (B1680751) scaffold has proven to be a viable starting point for developing novel cholinesterase inhibitors.

Impact of Halogenation on the Salicylanilide Core

The introduction of halogen atoms to the salicylanilide structure significantly influences its inhibitory activity against both AChE and BuChE. Research indicates that the position and number of halogen substituents on both the salicylic (B10762653) acid and aniline (B41778) rings are critical factors.

Generally, halogenated 2-hydroxy-N-phenylbenzamides exhibit moderate inhibition of AChE, with IC50 values often ranging from 33.1 to 85.8 µM. nih.govresearchgate.net The inhibition of BuChE is typically weaker, with higher IC50 values. nih.govresearchgate.net Studies have shown that benzamides derived from 5-halogenosalicylic acids and polyhalogenated anilines tend to have favorable inhibitory profiles. nih.govresearchgate.net

Specifically, on the aniline ring, disubstitution with chlorine at the C'3 and C'4 positions has been shown to produce active AChE inhibitors. mdpi.com Monochlorination at the C'4 position generally results in slightly more effective inhibitors than substitution at the C'3 position. mdpi.com For instance, brominated derivatives have been noted for their low IC50 values against AChE. rsc.org The increased inhibitory ability of di-chlorinated derivatives may be attributed to the enhanced electron-withdrawing effect of having two chlorine atoms on the anilide phenyl ring. mdpi.com

Table 1: Effect of Halogenation on Cholinesterase Inhibition

| Compound Structure | Substituents | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Salicylanilide Derivative | Monochlorination at C'4 | AChE | Slightly more effective than C'3 | mdpi.com |

| Salicylanilide Derivative | Monochlorination at C'3 | AChE | Less effective than C'4 | mdpi.com |

| Salicylanilide Derivative | Dichlorination at C'3, C'4 | AChE | Higher activity than monochlorinated series | mdpi.com |

| General Halogenated Salicylanilides | Various patterns | AChE | 33.1 - 85.8 | nih.govresearchgate.net |

| General Halogenated Salicylanilides | Various patterns | BuChE | 53.5 - 228.4 | nih.govresearchgate.net |

Role of Phosphorus-Based Esters in Enhancing Activity

Modification of the salicylic hydroxyl group into phosphorus-based esters is a highly effective strategy for boosting cholinesterase inhibitory potency, particularly against BuChE. nih.govresearchgate.net Salicylanilide diethyl phosphates have demonstrated significant activity against both cholinesterases, with IC50 values ranging from 0.903 to 86.3 µM. nih.govresearchgate.net

These organophosphorus derivatives generally show comparatively lower IC50 values for BuChE than for AChE, indicating a degree of selectivity. nih.govresearchgate.net A standout example is 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, which is a highly potent and selective BuChE inhibitor with an IC50 value of 2.4 µM. nih.govresearchgate.net Another potent compound, O-{5-Chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphate, exhibited the strongest BuChE inhibition in its series with an IC50 of 0.90 µM. nih.gov These phosphorus derivatives typically act as pseudo-irreversible inhibitors of cholinesterases. nih.govnih.gov

Table 2: Cholinesterase Inhibition by Phosphorus-Based Esters

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Salicylanilide Diethyl Phosphates (General) | AChE & BuChE | 0.903 - 86.3 | nih.govresearchgate.net |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BuChE | 2.4 | nih.govresearchgate.net |

| O-{5-Chloro-2-[(3-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphate | AChE | 35.4 | nih.gov |

| O-{5-Chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphate | BuChE | 0.90 | nih.gov |

Influence of Substituent Patterns on Efficacy and Selectivity

Beyond halogenation and esterification, other substituent patterns also modulate the efficacy and selectivity of these derivatives. For salicylanilide N-alkylcarbamates, inhibitory activity is strongly dependent on the length of the N-alkyl chain, with higher lipophilicity generally leading to higher inhibition. mdpi.com

SAR for Dihydroorotate (B8406146) Dehydrogenase Inhibition

Dihydroorotate dehydrogenase (DHODH) is an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. It is a validated drug target for malaria, as the Plasmodium parasite relies on this pathway for survival. researchgate.net The parent compound, 2-hydroxy-N-(2-phenylethyl)benzamide, serves as a foundational structure for developing selective inhibitors of Plasmodium falciparum DHODH (PfDHODH) over the human ortholog (hDHODH). researchgate.netrsc.org

Effect of N-Substitution on Potency and Selectivity

The initial lead compound, this compound, is a weak inhibitor of both PfDHODH and hDHODH. researchgate.netrsc.org Structure-activity relationship studies have demonstrated that modifications to the N-substituent are key to improving both potency and selectivity.

A significant breakthrough was achieved by introducing a 2,2-diphenylethyl group onto the salicylamidic nitrogen. researchgate.netrsc.org This modification led to derivatives with substantially improved potency against PfDHODH while simultaneously reducing inhibition of hDHODH, thereby increasing selectivity. researchgate.net Further exploration of substitutions on the phenyl rings of the N-substituent revealed that electron-withdrawing groups can have a positive influence on activity. researchgate.net In contrast, for a series of closely related analogs of the parent compound, substitutions with methyl and methoxy (B1213986) groups were found to be favorable, suggesting a different binding mode for this series. researchgate.net

Table 3: Inhibition of DHODH by N-Substituted Salicylamides

| Compound | N-Substitution | % Inhibition PfDHODH (at 10 µM) | % Inhibition hDHODH (at 10 µM) | Reference |

|---|---|---|---|---|

| 1 | 2-phenylethyl | Weak Inhibition | Weak Inhibition | researchgate.netrsc.org |

| Analog | 2,2-diphenylethyl | Improved Potency | Reduced Inhibition | researchgate.net |

| Analog | N-(4-fluorophenethyl) | 31 | -1 | researchgate.net |

| Analog | N-(3,4-dichlorophenethyl) | 38 | -6 | researchgate.net |

Conformational Requirements for Optimized Binding

The binding of salicylamide (B354443) inhibitors to DHODH occurs in the ubiquinone binding channel, which consists of a hydrophobic entrance and a more polar interior. nih.govnih.gov Molecular modeling studies suggest a specific orientation for potent N-substituted salicylamides. researchgate.net

For optimized binding, the salicylic hydroxy group of the inhibitor is positioned near polar residues, such as Arginine (Arg265 in PfDHODH), where it can form crucial hydrogen bonds. researchgate.net The bulky, hydrophobic N-substituent, such as the 2,2-diphenylethyl group, occupies the hydrophobic part of the binding pocket. researchgate.net The conformation of the inhibitor must allow for this specific placement. The increased potency observed in some fluorinated analogs might be partly due to the role of fluorine in stabilizing this bioactive conformation, in addition to enhancing interactions within the hydrophobic channel. nih.gov This dual requirement of engaging both polar and hydrophobic regions of the active site dictates the necessary conformational arrangement of the inhibitor for high-affinity binding.

Compound Names

Correlation between Salicylic Hydroxy Proton pKa and Enzyme Binding Affinity

The acidity of the salicylic hydroxyl proton, as indicated by its pKa value, is a critical determinant of the enzyme binding affinity for derivatives of this compound. The hydroxyl and amide groups are pivotal in coordinating with molecular targets, such as enzymes or receptors, thereby modulating their activity. The salicylamide fragment itself is crucial for establishing intermolecular contacts, which are primarily of dispersion and electrostatic character. nih.gov

The intramolecular hydrogen bond between the hydroxyl group and the amide oxygen creates a quasi-aromatic ring system. The strength of this hydrogen bond, influenced by the electronic environment of the benzene (B151609) ring, directly impacts the pKa of the phenolic proton. Electron-withdrawing substituents on the salicylic ring would decrease the pKa, making the proton more acidic and potentially enhancing its ability to act as a hydrogen bond donor in an enzyme's active site. Conversely, electron-donating groups would increase the pKa, potentially leading to a different binding mode or reduced affinity.

While direct quantitative structure-activity relationship (QSAR) studies correlating the pKa of the salicylic proton in this compound derivatives with specific enzyme inhibition are not extensively detailed in the available literature, the principle remains a cornerstone of medicinal chemistry. For related benzamide (B126) derivatives targeting enzymes like histone deacetylase 2 (HDAC2), the electrostatic properties of the molecule, which are intrinsically linked to the pKa of acidic protons, play a significant role in their inhibitory activity. The presence of electronegative groups on the aromatic ring is often associated with increased activity.

SAR in Antimicrobial and Anticancer Contexts

Key Structural Features for Antimicrobial Activity

The antimicrobial activity of this compound derivatives is contingent upon several key structural features. The core salicylamide scaffold is fundamental to their biological function. Generally, these compounds exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria. For instance, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives have shown good activity against Gram-positive strains. nih.gov

Modifications on both the salicylic ring and the N-phenylalkyl moiety significantly influence the antimicrobial spectrum and potency. Halogenation of the salicylic ring, for example, with chlorine or bromine, is a common strategy to enhance antimicrobial efficacy. nih.gov The position of the substituent also plays a role; for example, 2-chloro-substituted salicylanilide derivatives have been found to be highly efficient. nih.gov

Below is a table summarizing the general structure-activity relationships for the antimicrobial activity of related salicylamide derivatives.

| Structural Modification | Effect on Antimicrobial Activity | Example Compound Class |

| Halogenation of Salicylic Ring | Generally enhances activity, particularly against Gram-positive bacteria. | Chloro- and Bromo-substituted salicylanilides |

| Substitution on N-phenyl Ring | Can modulate potency and spectrum of activity. | N-(2-chlorophenyl)-2-hydroxybenzamide |

| Nature of the Linker | Influences physicochemical properties like lipophilicity, affecting cell penetration. | Ethyl ester and hydrazide derivatives of salicylamides |

Modulations Affecting Cellular Mechanism of Action

Structural modifications to the this compound scaffold can significantly alter the cellular mechanism of action, particularly in the context of anticancer activity. One notable mechanism for a related substituted 2-hydroxy-N-(arylalkyl)benzamide, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, involves the disruption of the actin cytoskeleton in cancer cells. nih.gov This interference with actin dynamics affects crucial cellular processes such as adhesion, motility, proliferation, and vesicular transport. nih.gov

Furthermore, this class of compounds can inhibit autophagic flux, a key survival mechanism for cancer cells under metabolic stress. nih.gov By blocking autophagy, these derivatives can increase the sensitivity of cancer cells to nutrient starvation or other metabolic stressors, potentially potentiating the effects of other chemotherapeutic agents. nih.gov

Another potential mechanism of action for benzamide derivatives in cancer is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2. nih.gov These transporters are often overexpressed in multidrug-resistant cancer cells and actively efflux chemotherapeutic drugs, reducing their efficacy. nih.gov A novel benzamide derivative, VKNG-2, has been shown to reverse multidrug resistance by inhibiting the ABCG2 transporter, thereby restoring the efficacy of drugs like mitoxantrone (B413) and SN-38 in colon cancer cell lines. nih.gov

The following table outlines how structural changes can influence the mechanism of action based on studies of related compounds.

| Structural Feature | Potential Cellular Target/Mechanism | Therapeutic Implication |

| Substituted N-arylalkyl moiety | Disruption of actin cytoskeleton dynamics | Inhibition of cancer cell motility and proliferation nih.gov |

| Chloro-substitution on salicylic ring | Inhibition of autophagic flux | Sensitization of cancer cells to metabolic stress nih.gov |

| Urea linker in benzamide structure | Inhibition of ABCG2 transporter | Reversal of multidrug resistance in cancer nih.gov |

General Principles of Structural Modification and Biological Response

The biological response of this compound derivatives is governed by several general principles of structural modification. The salicylamide core serves as a versatile scaffold, and modifications at three primary positions can systematically alter the pharmacological profile: the salicylic ring, the amide linker, and the N-phenylethyl group.

Future Research Directions and Broader Academic Implications

Identification of Novel Molecular Targets and Binding Modes

While preliminary studies have identified Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) as a biological target, the full spectrum of its molecular interactions remains largely unexplored. The broader class of salicylamides, to which this compound belongs, is known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, suggesting that 2-Hydroxy-n-(2-phenylethyl)benzamide may interact with multiple cellular targets. mdpi.com Future research should prioritize comprehensive target deconvolution studies. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid screening could be employed to identify novel protein binding partners.

Furthermore, the initial finding that it acts as a weak inhibitor of PfDHODH warrants deeper investigation. nih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the precise binding mode of the compound within the enzyme's active site. Understanding these interactions at an atomic level is crucial for elucidating the mechanism of inhibition and for the rational design of more potent analogues. Exploring off-target effects is also a critical future direction, as interactions with unintended cellular components could reveal new therapeutic opportunities or potential liabilities.

Advanced Computational Modeling for Rational Design of Analogues

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, initial quantum-mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have already been used to understand its unique fluorescence properties and the excited-state intramolecular proton transfer (ESIPT) process. nih.gov This foundational work can be significantly expanded.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a broader range of analogues are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This will enable the prediction of potency for novel, unsynthesized derivatives.

Molecular Docking and Dynamics: Advanced molecular docking simulations can be performed against the crystal structure of PfDHODH and other newly identified targets. These studies will predict binding affinities and orientations, guiding the design of analogues with improved target engagement. Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time.

In Silico ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. Computational models can be used to estimate parameters like lipophilicity (LogP), solubility, and potential for off-target toxicity, helping to prioritize analogues with more favorable drug-like properties for synthesis. researchgate.netnih.gov

| Computational Approach | Research Goal | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict potency of new analogues and guide synthetic efforts. |

| Molecular Docking | Predict binding modes and affinities for specific protein targets. | Prioritize designs for compounds with enhanced target specificity. |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes. | Refine understanding of binding interactions and mechanism. |

| ADMET Prediction | Estimate drug-likeness and potential toxicity profiles in silico. | Reduce late-stage attrition by filtering out non-viable candidates early. |

Exploration of Synergistic Effects with Established Agents

A largely unexplored yet promising research avenue is the investigation of this compound in combination with existing therapeutic agents. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more effective treatment strategies, potentially at lower doses, thereby reducing side effects.

Given its activity against P. falciparum, combination studies with established antimalarial drugs (e.g., artemisinin, chloroquine) are a logical starting point. The compound could potentially inhibit a pathway that, when blocked, sensitizes the parasite to the action of other drugs. Similarly, if the broader antiviral and anticancer activities of salicylamides are confirmed for this specific molecule, synergistic screening with established antiviral or chemotherapeutic agents would be highly valuable. nih.govresearchgate.net High-throughput screening platforms could be utilized to test a matrix of concentration combinations to identify synergistic, additive, or antagonistic relationships.

Development of this compound as a Research Tool

The intrinsic fluorescence of this compound presents a significant opportunity for its development as a chemical probe. A detailed spectroscopic study has already characterized its dual fluorescence phenomenon, which is sensitive to pH and solvent polarity. nih.gov This property could be harnessed to create a molecular sensor. For instance, its fluorescence could change upon binding to a specific protein target, providing a direct method for measuring binding affinity and kinetics in real-time.

Furthermore, its structure could be modified to create more specialized tools for chemical biology. For example, incorporating a photoreactive group would allow for photo-affinity labeling experiments to covalently link the compound to its binding partners within a cell, facilitating their identification. Its use as a scaffold for developing more potent PfDHODH inhibitors also positions it as a valuable tool compound for studying the function and inhibition of this essential parasitic enzyme. nih.gov

Potential for Derivatization in Diverse Medicinal Chemistry Programs

The structure of this compound is an excellent starting point for medicinal chemistry campaigns. It contains three key regions amenable to modification: the salicylic (B10762653) acid ring, the amide linker, and the terminal phenyl ring. A study focused on developing PfDHODH inhibitors has already demonstrated the utility of this compound as a synthetic template. nih.gov

Systematic derivatization programs could explore the following:

Salicylic Acid Ring: Substitution at the 3, 4, and 5-positions with various electron-donating or electron-withdrawing groups can modulate the pKa of the phenolic hydroxyl group and influence binding affinity and pharmacokinetic properties.

Amide Linker: The N-H and C=O groups are crucial for hydrogen bonding. Modifications here are less common, but replacing the linker with bioisosteres could be explored to alter stability or conformational rigidity.

Phenylethyl Moiety: The terminal phenyl ring can be substituted at various positions to explore steric and electronic effects on target binding. The ethyl linker can also be shortened, lengthened, or rigidified to optimize the spatial orientation of the phenyl ring relative to the salicylamide (B354443) core.

Such programs could generate libraries of compounds for screening against a wide array of biological targets, extending beyond its known antimalarial activity into areas like virology, oncology, and bacteriology, where other salicylamides have shown promise. mdpi.comnih.gov

| Compound Moiety | Potential Modifications | Objective |

|---|---|---|

| Salicylic Acid Ring | Addition of halogens, alkyl, or alkoxy groups at C3, C4, C5. | Modulate pKa, lipophilicity, and target interactions. |

| Amide Linker | Bioisosteric replacement (e.g., reverse amide, ester). | Alter chemical stability, hydrogen bonding capacity, and conformation. |

| Phenylethyl Group | Substitution on the terminal phenyl ring; alteration of linker length. | Optimize hydrophobic and steric interactions within the binding pocket. |

Mechanistic Elucidation of Uncharacterized Biological Activities

The broad biological activity profile of the salicylamide class suggests that this compound may possess therapeutically relevant properties that have not yet been characterized. mdpi.comnih.gov A critical future direction is to perform broad-spectrum biological screening to uncover novel activities. This could include assays for antibacterial, antifungal, antiviral, and antiproliferative effects against a panel of cancer cell lines.

Should any significant activity be identified, subsequent research must focus on elucidating the underlying mechanism of action. This involves a multi-pronged approach, from identifying the specific molecular target (as described in 7.1) to understanding the downstream cellular consequences of the compound's activity. For example, if anticancer activity is observed, studies would be needed to determine if it induces apoptosis, cell cycle arrest, or senescence, and to identify the signaling pathways involved. A thorough mechanistic understanding is fundamental for any further translational development.

Q & A

Q. What mechanistic studies are critical to understanding the compound’s anti-inflammatory mode of action?

- Methodological Answer :

- Conduct Western blotting to assess NF-κB pathway inhibition (e.g., IκBα degradation).

- Use siRNA knockdown in cell lines to confirm target specificity (e.g., COX-2 vs. 5-LOX) .

- Molecular dynamics simulations (GROMACS) can model ligand-protein binding stability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.